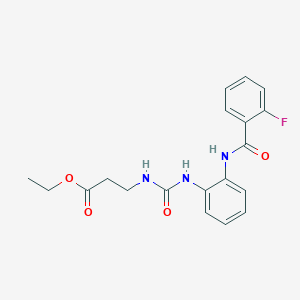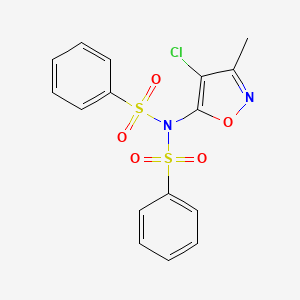![molecular formula C17H25N5S B2736672 4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione CAS No. 688354-43-0](/img/structure/B2736672.png)
4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and biotechnology.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A novel series of thiazolidinone derivatives, including compounds structurally related to 4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione, have been synthesized and evaluated for their antimicrobial activity. These compounds showed significant antimicrobial effects against a variety of bacterial and fungal strains, highlighting the potential of such derivatives in developing new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Antihypertensive and Alpha-Adrenoceptor Antagonist Properties
Derivatives of 4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione have been investigated for their potential as antihypertensive agents. Research indicates that these compounds exhibit high binding affinity for alpha-1 adrenoceptor, demonstrating significant antihypertensive effects in vivo and suggesting their utility in treating hypertension (Chern et al., 1993).
Anticancer Activity
The quinazoline derivatives, including those related to 4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione, have shown promising results in inhibiting tumor cell growth. Specifically, these compounds have demonstrated inhibitory effects against various tumor cells, making them potential candidates for anticancer drug development. The ability of these compounds to induce apoptosis and cell cycle arrest in tumor cells further supports their therapeutic potential (Zhang et al., 2019).
Corrosion Inhibition
In addition to biomedical applications, derivatives of 4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione have been evaluated as corrosion inhibitors for mild steel in acidic environments. Studies show that these compounds can form protective films on the steel surface, significantly reducing corrosion rates. This highlights their potential as effective corrosion inhibitors in industrial applications (Chen et al., 2021).
Anticonvulsant Properties
The exploration of 4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione derivatives has extended to the evaluation of their anticonvulsant properties. Synthesized quinazolinone compounds were tested in models of epilepsy, showing efficacy in reducing seizure activity. This suggests their potential as new anticonvulsant agents (Kornet, Varia, & Beaven, 1984).
Propiedades
IUPAC Name |
4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5S/c1-2-21-10-12-22(13-11-21)9-5-8-18-16-14-6-3-4-7-15(14)19-17(23)20-16/h3-4,6-7H,2,5,8-13H2,1H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUJSYYRVQTPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCNC2=NC(=S)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(4-ethylpiperazin-1-yl)propyl)amino)quinazoline-2(1H)-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2736591.png)
![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2736592.png)

![(2-[(2-Chlorophenyl)methoxy]-5-methylphenyl)boronic acid](/img/structure/B2736596.png)

![6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile](/img/structure/B2736599.png)
![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2736602.png)




![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-1-methyl-N-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2736610.png)

![1-(3-chlorophenyl)-4-(2-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2736612.png)